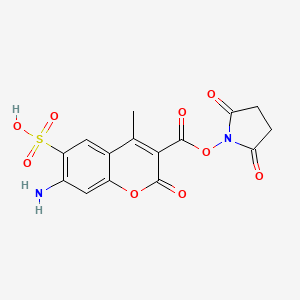

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid

Description

Properties

Molecular Formula |

C15H12N2O9S |

|---|---|

Molecular Weight |

396.3 g/mol |

IUPAC Name |

7-amino-3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C15H12N2O9S/c1-6-7-4-10(27(22,23)24)8(16)5-9(7)25-14(20)13(6)15(21)26-17-11(18)2-3-12(17)19/h4-5H,2-3,16H2,1H3,(H,22,23,24) |

InChI Key |

QQKRJGROIYVHSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)C(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic acid generally involves the following steps:

Synthesis of the chromenone core with sulfonic acid substitution

The starting chromenone scaffold bearing the 7-amino and 4-methyl groups is first prepared or procured. The sulfonic acid group at the 6-position is typically introduced via sulfonation reactions using sulfur trioxide-pyridine complexes or related reagents.Activation of the carboxylic acid at the 3-position to the NHS ester

The carboxylic acid function at position 3 is converted into the N-hydroxysuccinimide ester using N,N′-disuccinimidyl carbonate or N-hydroxysuccinimide in the presence of suitable coupling agents and bases.Purification and isolation

The final NHS ester is purified by solvent washes (ethyl acetate or acetone) and isolated by filtration or crystallization.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Pyridine sulfur trioxide complex (Py*SO3) | Introduced at 6-position on chromenone; reaction typically performed under controlled temperature. |

| Protection/Activation | N,N′-Disuccinimidyl carbonate (DSC), base (e.g., Na2CO3) | Conversion of 3-carboxylic acid to NHS ester; base facilitates deprotonation and activation. |

| Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethyl acetate, acetone | Polar aprotic solvents used for dissolution; ethyl acetate or acetone for washing. |

| Temperature | Ambient to 85 °C | Reaction temperature range for ester formation; typically 20–85 °C for 5–25 hours. |

| Purification | Filtration, washing with solvents | Removal of impurities and isolation of pure NHS ester. |

These conditions are adapted from analogous succinimidyl ester syntheses and patented processes for related sulfonic acid-containing bicyclic compounds.

Representative Synthesis Scheme

- Starting material: 7-Amino-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (or its sulfonated derivative).

- Sulfonation: React with pyridine sulfur trioxide complex to introduce the sulfonic acid group at the 6-position.

- Activation: Treat the carboxylic acid at the 3-position with N,N′-disuccinimidyl carbonate in the presence of sodium carbonate or potassium carbonate in DMSO or DMF at 20–85 °C for 5–25 hours.

- Isolation: Filter and wash the product with ethyl acetate or acetone to obtain the pure NHS ester.

Notes on Scale-Up and Industrial Preparation

- The process is amenable to scale-up due to the mild reaction conditions and the use of commercially available reagents.

- The use of amino protecting groups and gentle deprotection steps (e.g., trifluoroacetic acid treatment) can be employed to avoid side reactions during large-scale synthesis.

- Polar aprotic solvents such as DMSO and DMF are preferred for their high solubility of intermediates and final product.

- The reaction time and temperature can be optimized depending on the specific derivatives and desired purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Sulfonation reagent | Pyridine sulfur trioxide complex | Selective sulfonation at 6-position |

| Base for activation | Sodium carbonate, potassium carbonate | Facilitates NHS ester formation |

| Solvent | DMSO, DMF | High solubility; polar aprotic |

| Reaction temperature | 20–85 °C | Mild conditions favor product stability |

| Reaction time | 5–25 hours | Sufficient for complete activation |

| Purification solvents | Ethyl acetate, acetone | Efficient washing and isolation |

| Yield (literature typical) | Moderate to high (exact values vary) | Dependent on purity and scale |

Research Findings and Literature Context

- The preparation of succinimidyl esters of sulfonated chromenone derivatives has been well-documented in patent literature and chemical supplier technical sheets, emphasizing the importance of controlled sulfonation and activation steps.

- The NHS ester functionality is crucial for bioconjugation applications, enabling efficient coupling to primary amines in biomolecules such as proteins and peptides.

- The sulfonic acid group enhances aqueous solubility, facilitating use in biological media.

- Recent patents highlight improvements in protecting group strategies and process optimization for industrial-scale manufacture.

- The compound’s structure and preparation are related to fluorochromes like Alexa Fluor 350, which share similar synthetic routes involving NHS ester formation for labeling purposes.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of sulfonic acid, amino, and activated ester groups. Below is a comparative analysis with structurally analogous heterocycles:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formulae.

Key Findings:

Functional Group Diversity :

- The sulfonic acid group in the target compound confers superior aqueous solubility compared to boronic acid or cinnamate derivatives, which are more lipophilic .

- The NHS-like ester distinguishes it from dihydropyridine derivatives (e.g., CDS021416), enabling selective amine-targeting reactions rather than cross-coupling or metal-catalyzed processes .

The 7-amino group provides a site for further functionalization, a feature absent in the cinnamate or dihydropyridine analogs .

Applications :

- The compound’s sulfonic acid and NHS ester make it ideal for bioconjugation in aqueous media , contrasting with dihydropyridines (e.g., R434205), which are often explored for drug discovery due to their kinase-binding motifs .

- Fluorescence properties (common in coumarins) are enhanced by the electron-withdrawing sulfonic acid, unlike the antioxidant cinnamate derivatives .

Biological Activity

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic acid is a synthetic compound with a complex structure that includes a chromene core, a sulfonic acid group, and a dioxopyrrolidine moiety. This compound has attracted attention for its potential applications in medicinal chemistry and biochemistry due to its biological activities, particularly as a fluorescent probe and its possible antimicrobial and anticancer properties.

The molecular formula of the compound is C15H12N2O9S, with a molecular weight of 396.3 g/mol. Its structure features several functional groups that contribute to its reactivity and biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O9S |

| Molecular Weight | 396.3 g/mol |

| CAS Number | 1186650-17-8 |

| SMILES | CC1=C(C(=O)ON2C(=O)CCC2=O)C(=O)Oc3cc(N)c(cc13)S(=O)(=O)O |

| IUPAC Name | 7-amino-3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-methyl-2-oxochromene-6-sulfonic acid |

Fluorescent Properties

One of the most notable biological activities of this compound is its role as a fluorescent probe . Its ability to bind to specific biomolecules allows it to be utilized in cellular imaging techniques, providing insights into various biological processes in real-time. The fluorescence properties are attributed to the chromene structure, which enhances visibility under UV light.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties . While specific data on its efficacy against various pathogens is limited, the presence of the sulfonic acid group suggests potential interactions with bacterial membranes or enzymes.

Anticancer Activity

Research indicates that this compound may have anticancer properties , although detailed studies are still needed. Initial findings suggest that it could inhibit cell growth in various cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting specific signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

-

Cell Line Studies :

- In vitro experiments have shown that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, some derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .

- The compound's effectiveness was assessed using MTT assays across multiple cancer types including breast (MCF7), prostate (DU145), and lung (A549) cancer cells.

- Mechanistic Studies :

Q & A

Basic: What are the recommended methods for synthesizing 7-amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid?

Answer:

The synthesis typically involves coupling the chromene-sulfonic acid core with a 2,5-dioxopyrrolidin-1-yl active ester. Key steps include:

- Activation of carboxyl groups : Use of coupling agents like N-hydroxysuccinimide (NHS) or its derivatives to form stable intermediates .

- Base selection : Tertiary amines (e.g., triethylamine) are preferred to neutralize acidic byproducts and enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sulfonic acid derivatives .

- Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M–H]⁻ at m/z corresponding to C₁₆H₁₃N₂O₈S) .

- Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (carbonyl) and 1180 cm⁻¹ (sulfonic acid S=O) confirm functional groups .

Basic: How does the sulfonic acid group influence the compound’s solubility and stability?

Answer:

- Solubility : The sulfonic acid group enhances hydrophilicity, making the compound water-soluble (>50 mg/mL at pH 7.4). This is advantageous for in vitro assays but may limit membrane permeability .

- Stability :

Advanced: How can researchers optimize reaction yields when coupling the chromene core with the dioxopyrrolidinyl group?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–24 hrs) .

- Kinetic monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

- Side reaction mitigation : Add scavengers (e.g., polymer-bound amines) to sequester unreacted NHS esters .

Advanced: What mechanistic insights are critical for resolving contradictory data in sulfonic acid reactivity studies?

Answer:

- Controlled hydrolysis experiments : Compare ester stability under varying pH and temperature to distinguish between sulfonic acid vs. chromene-derived degradation pathways .

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis, clarifying nucleophilic attack sites .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction barriers and identify transition states .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via sulfonic acid’s hydrogen-bonding with catalytic lysine residues .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-target complexes in physiological conditions .

- QSAR models : Correlate substituent effects (e.g., methyl at C4) with bioactivity using partial least squares regression .

Advanced: What strategies address discrepancies in spectroscopic data between synthetic batches?

Answer:

- Batch-to-batch impurity profiling : LC-MS/MS identifies trace byproducts (e.g., desulfonated analogs) that may arise from incomplete coupling .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR assignments caused by conformational isomerism .

- Standardized protocols : Adopt CRDC 2020 guidelines (RDF2050103) for reproducibility in chemical engineering design .

Advanced: How to design experiments elucidating the role of the dioxopyrrolidinyl group in drug delivery?

Answer:

- Pro-drug activation studies : Incubate the compound with esterases (e.g., porcine liver) and quantify released chromene-sulfonic acid via HPLC .

- Permeability assays : Use Caco-2 cell monolayers to compare transport efficiency with/without the dioxopyrrolidinyl moiety .

- In vivo tracking : Radiolabel the pyrrolidinyl group (¹⁴C) to monitor biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.